Ethyl 4-(bromomethyl)-2-chlorobenzoate

Description

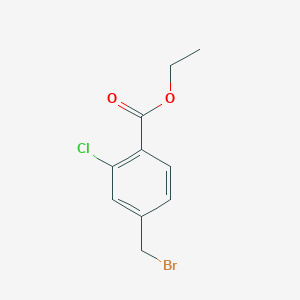

Ethyl 4-(bromomethyl)-2-chlorobenzoate (CAS: 76008-74-7) is a halogenated benzoate ester with a bromomethyl (-CH₂Br) group at the 4-position and a chlorine atom at the 2-position of the aromatic ring . Its molecular formula is C₁₀H₁₀BrClO₂, and it is primarily used as an intermediate in organic synthesis, particularly in alkylation and cross-coupling reactions due to the reactive bromomethyl moiety . The compound’s synthesis often involves bromination or esterification steps, as exemplified in patent WO2015/48662, where it is prepared via nucleophilic substitution or esterification of pre-functionalized benzoic acid derivatives .

Properties

CAS No. |

99500-37-5 |

|---|---|

Molecular Formula |

C10H10BrClO2 |

Molecular Weight |

277.54 g/mol |

IUPAC Name |

ethyl 4-(bromomethyl)-2-chlorobenzoate |

InChI |

InChI=1S/C10H10BrClO2/c1-2-14-10(13)8-4-3-7(6-11)5-9(8)12/h3-5H,2,6H2,1H3 |

InChI Key |

DOHXFRYIQIXACC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)CBr)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ethyl 2-(Bromomethyl)-4-Chlorobenzoate

Ethyl 2-(bromomethyl)-4-chlorobenzoate (CAS: 15365-28-3) is a positional isomer of the target compound, with bromomethyl and chlorine substituents swapped between the 2- and 4-positions. Key differences include:

Halogenated Benzoate Esters

Ethyl 4-(Bromomethyl)benzoate

This compound lacks the 2-chloro substituent, simplifying its electronic profile. For example, it has been used in N-benzylation reactions to synthesize hyaluronidase inhibitors (e.g., compound 8.47) .

Ethyl 4-Chlorobenzoate (CAS: 2196-99-8)

Devoid of the bromomethyl group, this compound is less reactive but serves as a precursor for further functionalization.

Ethyl 2-Chlorobenzoate (CAS: 19810-31-2)

Data Tables

Table 1: Physical Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| Ethyl 4-(bromomethyl)-2-chlorobenzoate | 76008-74-7 | C₁₀H₁₀BrClO₂ | 277.54 | 4-Bromomethyl, 2-Chloro |

| Ethyl 2-(bromomethyl)-4-chlorobenzoate | 15365-28-3 | C₁₀H₁₀BrClO₂ | 277.54 | 2-Bromomethyl, 4-Chloro |

| Ethyl 4-chlorobenzoate | 2196-99-8 | C₉H₉ClO₂ | 184.62 | 4-Chloro |

| Ethyl 2-chlorobenzoate | 19810-31-2 | C₉H₉ClO₂ | 184.62 | 2-Chloro |

Q & A

Q. What are the common synthetic routes for preparing Ethyl 4-(bromomethyl)-2-chlorobenzoate, and how is reaction completion validated?

- Methodological Answer : this compound is typically synthesized via bromination of ethyl 4-methyl-2-chlorobenzoate using reagents like N-bromosuccinimide (NBS) under radical initiation or via alkylation reactions. For example, alkylation with ethyl 4-(bromomethyl)benzoate in DMF using NaH as a base at 0°C has been reported for analogous compounds .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- TLC : Use multiple eluent systems to rule out co-eluting impurities.

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., bromomethyl at C4, chloro at C2).

- Mass Spectrometry (MS) : ESI+ or EI-MS to verify molecular weight (e.g., m/z ~287 for CHBrClO).

- Melting Point : Compare with literature values to assess crystallinity and purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during the synthesis of bromomethyl-substituted benzoates?

- Methodological Answer : Yield inconsistencies often arise from competing side reactions (e.g., hydrolysis of the bromomethyl group or ester). To address this:

- Troubleshooting Steps :

Use inert atmospheres (N/Ar) to minimize moisture-induced hydrolysis.

Optimize reaction time and temperature (e.g., low temperatures for bromomethyl stability).

Employ orthogonal analytical methods (e.g., H NMR to detect hydrolyzed byproducts like carboxylic acids).

Q. What strategies optimize the alkylation of ethyl 2-chlorobenzoate derivatives with bromomethyl groups?

- Methodological Answer : Key parameters include:

- Base Selection : NaH or KCO for deprotonation, with DMF as a polar aprotic solvent to enhance reactivity .

- Temperature Control : Reactions at 0°C minimize thermal decomposition of the bromomethyl group.

- Real-Time Monitoring : Use in-situ IR spectroscopy to track carbonyl group transformations or TLC with fluorescent indicators for rapid assessment.

- Example : A 25% yield improvement was achieved by switching from THF to DMF in a benzylation reaction, attributed to better solubility of intermediates .

Q. How does the bromomethyl substituent influence the reactivity of this compound compared to chloro or methyl analogs?

- Methodological Answer :

- Comparative Reactivity :

| Substituent | Reactivity in SN2 | Stability to Hydrolysis |

|---|---|---|

| Bromomethyl | High (good leaving group) | Moderate (prone to hydrolysis) |

| Chloromethyl | Moderate | Low |

| Methyl | None | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.